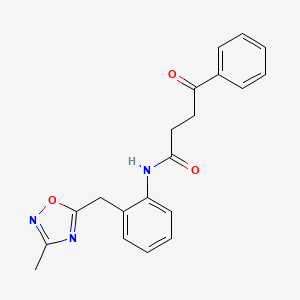

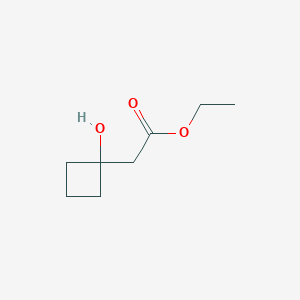

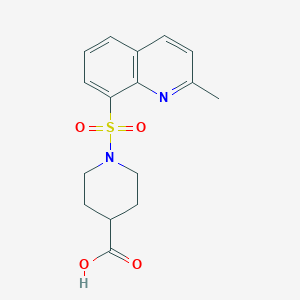

![molecular formula C17H14F3NO4S B2412522 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid CAS No. 519152-10-4](/img/structure/B2412522.png)

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 3-{[allyl-3-(trifluoromethyl)anilino]sulfonyl}benzoic acid, has a CAS Number of 519152-10-4 . It has a molecular weight of 385.36 and its molecular formula is C17H14F3NO4S . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14F3NO4S/c1-2-9-21(14-7-4-6-13(11-14)17(18,19)20)26(24,25)15-8-3-5-12(10-15)16(22)23/h2-8,10-11H,1,9H2,(H,22,23) . This code provides a detailed description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.36 . It is typically stored at room temperature and is available in powder form . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

Chemical Synthesis and Characterization

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid has been explored in various chemical synthesis and structural characterization studies. For example, it was identified as a product in an indium-mediated carbon-carbon coupling reaction, illustrating its role in complex chemical synthesis processes (Mague, Hua, & Li, 1998). Additionally, its crystal structure, including hydrogen-bonded dimers and conformational details, has been studied, providing insights into its molecular interactions and stability (Swenson, Lu, & Burton, 1997).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of derivatives containing the benzoic acid moiety. For instance, a study synthesized and evaluated the antimicrobial activities of various amino acids and sulfamoyl derivatives attached to a benzoic acid structure. These compounds demonstrated significant effectiveness against a range of bacteria and fungi, highlighting the potential of this compound derivatives in antimicrobial applications (Abd El-Meguid, 2014).

Biochemical Interactions and Drug Metabolism

The compound has been involved in studies related to biochemical interactions and drug metabolism. For example, its derivatives were investigated for their binding interactions with bovine serum albumin, a key protein in drug pharmacokinetics. This research provides valuable information on how such compounds might behave in biological systems and their potential drug interactions (Meng, Zhu, Zhao, Yu, & Lin, 2012). Additionally, the metabolism of related compounds in the human liver was explored, offering insights into how such chemicals are processed in the human body (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with various enzymes and proteins in a unique manner.

Cellular Effects

Preliminary studies suggest that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO4S/c1-2-9-21(14-7-4-6-13(11-14)17(18,19)20)26(24,25)15-8-3-5-12(10-15)16(22)23/h2-8,10-11H,1,9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOWGPWFVDXXAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

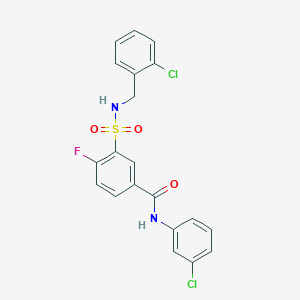

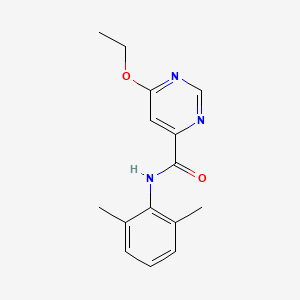

![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)